3-(Dimethylamino)-2-(1-(phenylsulfonyl)-1H-indole-2-carbonyl)acrylonitrile
Description
Properties
IUPAC Name |
(E)-2-[1-(benzenesulfonyl)indole-2-carbonyl]-3-(dimethylamino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-22(2)14-16(13-21)20(24)19-12-15-8-6-7-11-18(15)23(19)27(25,26)17-9-4-3-5-10-17/h3-12,14H,1-2H3/b16-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLIYMMRFFMCEJ-JQIJEIRASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Dimethylamino)-2-(1-(phenylsulfonyl)-1H-indole-2-carbonyl)acrylonitrile, also known by its CAS number 1265231-91-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the compound's biological activity, synthesizing findings from diverse sources to present a comprehensive overview.
The molecular formula of the compound is C20H17N3O3S, with a molecular weight of 379.43 g/mol. It exhibits several notable physical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H17N3O3S |
| Molecular Weight | 379.43 g/mol |
| Purity | 97% |
| CAS Number | 1265231-91-1 |
| GHS Code | GHS07 |
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. It has been reported to exhibit anticancer properties through mechanisms involving apoptosis induction and cytotoxicity against specific cancer cell lines. For instance, studies have shown that derivatives related to this compound can enhance apoptosis in hypopharyngeal tumor cells, indicating its potential as an anticancer agent .
Anticancer Activity
Recent research highlights the compound's effectiveness in targeting cancer cells. For example:
- Cytotoxicity Studies : In vitro studies indicated that the compound demonstrated significant cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .
- Apoptosis Induction : The compound was found to trigger apoptotic pathways, which are crucial for eliminating cancerous cells .
Case Study: FaDu Cell Line
A detailed investigation into the FaDu cell line revealed that treatment with this compound resulted in a marked increase in apoptosis markers compared to untreated controls. The study utilized flow cytometry to quantify apoptotic cells and confirmed the compound's efficacy in inducing cell death.
Neuropharmacological Potential
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may also possess neuropharmacological effects. The interaction with muscarinic acetylcholine receptors (M3R) has been noted, which plays a role in cognitive function and could be relevant for conditions like Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Modifications to the indole and acrylonitrile moieties have been explored to enhance selectivity and potency against target receptors. For instance, compounds with specific substitutions on the indole ring have shown improved binding affinity and inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Structural Analogues with Indole Scaffolds
(E)-3-Phenyl-2-(1-tosyl-1H-indol-3-ylcarbonyl)acrylonitrile
- Structure : Tosyl (p-toluenesulfonyl) group at indole’s 1-position; acrylonitrile linked to indole’s 3-carbonyl.
- Key Differences :
- Substituent Position : Acrylonitrile at indole’s 3-position vs. 2-position in the target compound.
- Sulfonyl Group : Tosyl (electron-rich methylphenyl) vs. phenylsulfonyl (electron-neutral).
- Crystallography : The indole and tosyl phenyl rings form a dihedral angle of 89.95°, with weak C–H···N and C–H···O interactions stabilizing the crystal lattice .
- Activity : Tosyl derivatives often exhibit enhanced antibacterial activity due to improved lipophilicity .
3-(Dimethylamino)-2-(1H-indole-3-carbonyl)acrylonitrile
- Structure : Lacks the phenylsulfonyl group at indole’s 1-position.
- Key Differences: Reactivity: The absence of sulfonation reduces steric hindrance, enabling easier nucleophilic attack at the indole’s 1-position. Synthesis: Prepared via condensation of 3-cyanoacetyl indole with dimethylamine .
- Applications : Intermediate for synthesizing indolylazoles and meridianin derivatives .
Analogues with Pyrrole or Heterocyclic Variations
(E)-2-(Phenylsulfonyl)-3-(1-(phenylsulfonyl)-1H-pyrrol-2-yl)acrylonitrile (Compound 24)
- Structure : Pyrrole core with dual phenylsulfonyl groups.
- Key Differences :
- Heterocycle : Pyrrole (5-membered) vs. indole (6-membered fused ring).
- Electronic Effects : Pyrrole’s lower aromaticity increases reactivity in cycloadditions.
- Synthesis : Sulfonylation of pyrrole followed by acrylonitrile conjugation .
- Activity : Covalent protein kinase inhibitors due to electrophilic acrylonitrile moiety .
(2E)-2-(2,4-Dichlorophenylsulfonyl)-3-(3-methoxyanilino)-3-(methylsulfanyl)acrylonitrile
- Structure: Dichlorophenylsulfonyl and methoxy anilino substituents.
- Key Differences :
- Applications : Synthon for antimalarial benzothiazine derivatives .
Table 1: Key Properties of Selected Analogues
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 3-(dimethylamino)-2-(1-(phenylsulfonyl)-1H-indole-2-carbonyl)acrylonitrile, and how are intermediates characterized?
- Methodology : The compound is synthesized via sulfonation and coupling reactions. For example, sulfonyl acrylonitrile derivatives are prepared by reacting pyrrole intermediates with sulfonyl chlorides (e.g., phenylsulfonyl chloride) under nitrogen atmosphere. Key steps include nucleophilic substitution at the indole nitrogen followed by acrylonitrile formation via Knoevenagel condensation. Intermediates are purified via column chromatography and characterized using NMR and HR-MS. Yields typically range from 5% to 85%, depending on substituent steric effects and reaction conditions .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- NMR : Assigns proton environments, e.g., aromatic protons (δ 7.50–8.60 ppm), dimethylamino groups (δ 2.50–3.00 ppm), and acrylonitrile protons (δ 6.00–7.00 ppm).
- HR-MS : Validates molecular weight (e.g., observed m/z 401.0611 vs. calculated 401.0606 for a related sulfonyl acrylonitrile) .
- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., planar indole moiety with a 89.95° dihedral angle relative to the sulfonyl phenyl group) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in sulfonyl acrylonitrile syntheses?
- Methodology : Low yields (e.g., 5% for compound 24 in ) often arise from steric hindrance or competing side reactions. Strategies include:
- Temperature control : Cooling reactions to stabilize intermediates.
- Catalyst screening : Using NaH or TEA to enhance nucleophilicity.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of sulfonyl chlorides .
Q. What insights do crystallographic studies provide about the compound’s reactivity and intermolecular interactions?
- Methodology : X-ray diffraction reveals weak hydrogen bonds (e.g., C–H···N/O contacts) and π-π stacking, which influence packing efficiency and solubility. For example, the title compound’s crystal lattice features a C–H···O hydrogen bond (2.48 Å) and a planar indole system, suggesting potential for π-stacking in target binding .
Q. How are computational methods like molecular docking and Hirshfeld analysis applied to predict bioactivity?
- Methodology :
- Docking studies : Simulate binding to target proteins (e.g., kinases) using software like AutoDock. Electrostatic potential maps highlight nucleophilic attack sites (e.g., acrylonitrile’s α,β-unsaturated carbonyl).
- Hirshfeld surfaces : Quantify intermolecular interactions (e.g., sulfur-containing derivatives show higher S···H contacts, correlating with enhanced covalent binding) .
Q. How can discrepancies between experimental and computational structural data be resolved?
- Methodology : For bond angle deviations >2°, cross-validate using:
- DFT calculations : Compare optimized geometries with X-ray data.
- Dynamic NMR : Assess conformational flexibility in solution (e.g., rotameric states of the dimethylamino group) .
Q. What strategies are used to establish structure-activity relationships (SAR) for acrylonitrile-based inhibitors?
- Methodology :
- Bioisosteric replacement : Swap sulfonyl groups (e.g., tert-butyl vs. phenyl) to assess steric/electronic effects on IC.
- Kinetic assays : Measure covalent binding rates (e.g., via LC-MS/MS) to correlate acrylonitrile electrophilicity with target inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
